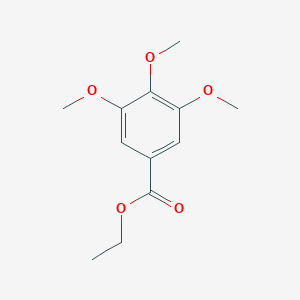

3,4,5-三甲氧基苯甲酸乙酯

描述

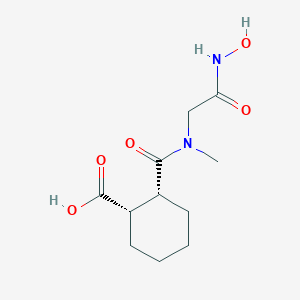

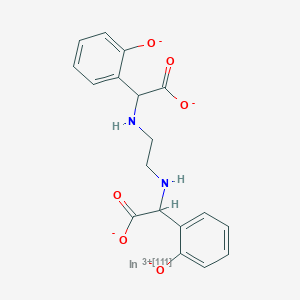

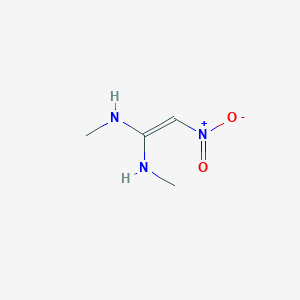

苯甲酸乙酯三甲醚: 是一种属于酯类的有机化合物。它衍生自苯甲酸,其特征在于苯环上连接着三个甲氧基,并带有乙酯官能团。这种化合物通常用于有机合成,并在不同领域具有多种应用。

科学研究应用

苯甲酸乙酯三甲醚在科学研究中有多种应用:

化学: 用作合成更复杂有机分子的中间体。

生物学: 研究其潜在的生物活性及其与生物分子的相互作用。

医学: 探索其潜在的治疗特性,包括抗炎和抗菌作用。

作用机制

苯甲酸乙酯三甲醚的作用机制涉及其与特定分子靶标的相互作用。酯基可以发生水解,释放三甲氧基苯甲酸,它可能与生物系统中的酶或受体相互作用。苯环上的甲氧基也可以影响化合物的反应性和与其他分子的相互作用。

生化分析

Biochemical Properties

Ethyl 3,4,5-Trimethoxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of melanogenesis. It interacts with enzymes such as tyrosinase, which is a key enzyme in the production of melanin. Studies have shown that Ethyl 3,4,5-Trimethoxybenzoate can inhibit the activity of tyrosinase, thereby reducing melanin production in cells . Additionally, this compound exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress in cells .

Cellular Effects

Ethyl 3,4,5-Trimethoxybenzoate has been observed to affect various types of cells and cellular processes. In melanoma cells, it has been shown to decrease melanin production by inhibiting the activity of tyrosinase . This compound also influences cell signaling pathways, particularly those involved in melanogenesis, by reducing the expression levels of tyrosinase protein in α-melanocyte-stimulating hormone (α-MSH)-stimulated cells . Furthermore, Ethyl 3,4,5-Trimethoxybenzoate exhibits antioxidant effects, protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3,4,5-Trimethoxybenzoate involves its interaction with tyrosinase and other biomolecules. By binding to the active site of tyrosinase, it inhibits the enzyme’s activity, leading to a reduction in melanin production . Additionally, this compound can scavenge free radicals, thereby reducing oxidative stress and protecting cellular components from damage . The inhibition of tyrosinase and the antioxidant properties of Ethyl 3,4,5-Trimethoxybenzoate contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3,4,5-Trimethoxybenzoate have been studied over time to understand its stability and long-term impact on cellular function. It has been observed that the compound remains stable under normal laboratory conditions, with no significant degradation over time . Long-term studies have shown that Ethyl 3,4,5-Trimethoxybenzoate continues to exhibit its inhibitory effects on tyrosinase activity and antioxidant properties, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of Ethyl 3,4,5-Trimethoxybenzoate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and reduces melanin production without causing any adverse effects . At higher doses, there may be potential toxic effects, including cellular damage and oxidative stress . It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing any potential toxicity.

Metabolic Pathways

Ethyl 3,4,5-Trimethoxybenzoate is involved in various metabolic pathways, particularly those related to the metabolism of benzoic acid derivatives. It interacts with enzymes and cofactors involved in the breakdown and utilization of these compounds . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism and its potential impact on overall metabolic processes .

Transport and Distribution

Within cells and tissues, Ethyl 3,4,5-Trimethoxybenzoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

Ethyl 3,4,5-Trimethoxybenzoate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

合成路线和反应条件: 苯甲酸乙酯三甲醚可以通过三甲氧基苯甲酸与乙醇在酸催化剂存在下进行酯化反应来合成。该反应通常涉及在回流条件下加热混合物,以促进酯化过程。一般反应如下所示:

三甲氧基苯甲酸+乙醇酸催化剂苯甲酸乙酯三甲醚+水

工业生产方法: 在工业生产中,苯甲酸乙酯三甲醚的生产可能涉及连续流反应器,以优化反应条件并提高产率。 使用固体酸催化剂,例如改性粘土,可以提高转化率并通过最大限度地减少废物产生来减少环境影响 .

化学反应分析

反应类型: 苯甲酸乙酯三甲醚会经历各种化学反应,包括:

水解: 在强酸或强碱的存在下,苯甲酸乙酯三甲醚可以水解生成三甲氧基苯甲酸和乙醇。

还原: 酯基的还原可以生成相应的醇。

取代: 苯环上的甲氧基可以发生亲核取代反应。

常用试剂和条件:

水解: 酸性或碱性条件,通常使用盐酸或氢氧化钠。

还原: 还原剂如氢化铝锂 (LiAlH4) 或二异丁基氢化铝 (DIBAH)。

取代: 亲核试剂如甲醇钠或叔丁醇钾。

主要产物:

水解: 三甲氧基苯甲酸和乙醇。

还原: 三甲氧基苯甲醇。

取代: 根据所用亲核试剂的不同,各种取代的三甲氧基苯甲酸酯。

相似化合物的比较

类似化合物:

- 苯甲酸甲酯三甲醚

- 苯甲酸丙酯三甲醚

- 苯甲酸丁酯三甲醚

比较: 苯甲酸乙酯三甲醚因其特定的酯基和苯环上存在三个甲氧基而独一无二。 这种结构赋予其独特的化学和物理性质,使其适用于有机合成和工业过程中的特定应用 .

属性

IUPAC Name |

ethyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOFNBCUGJADBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282612 | |

| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6178-44-5 | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6178-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 26825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006178445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6178-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 51 °C | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources and potential biological activities of Ethyl 3,4,5-Trimethoxybenzoate?

A1: Ethyl 3,4,5-Trimethoxybenzoate has been isolated from various plant sources, including Anacardium othonianum (Anacardiaceae) leaves [] and Incarvillea delavayi []. Research suggests that Ethyl 3,4,5-Trimethoxybenzoate, along with other compounds like amentoflavone, gallic acid, and protocatechuic acid, may contribute to the antifungal activities of plant extracts against Candida albicans and Trichophyton rubrum []. Further research explores its potential antimelanogenic and antioxidant effects [].

Q2: What is the structural characterization of Ethyl 3,4,5-Trimethoxybenzoate?

A2: Ethyl 3,4,5-Trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid. While the provided abstracts do not detail specific spectroscopic data, its structure can be inferred:

Q3: Are there any insights into the crystal structure of Ethyl 3,4,5-Trimethoxybenzoate?

A3: While the provided research does not directly analyze the crystal structure of Ethyl 3,4,5-Trimethoxybenzoate, it does investigate its analog, methyl 2,6-trimethoxybenzoate []. This study employed X-ray diffraction (XRD) and revealed details about the molecule's conformation and intermolecular interactions within the crystal lattice, offering potential insights into the structural features of similar compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)

![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)